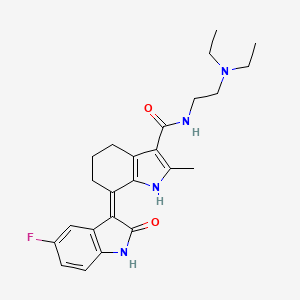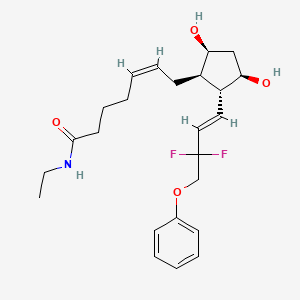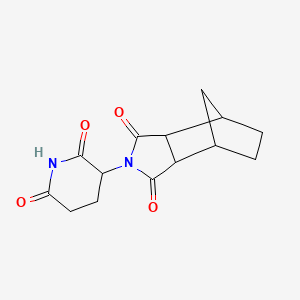
t-Boc-aminooxy-PEG2-Propargyl
Vue d'ensemble
Description
T-Boc-aminooxy-PEG2-propargyl is a click chemistry crosslinker . The propargyl group is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to yield a stable triazole linkage . t-Boc-aminooxy can be deprotected under mild acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The propargyl group in t-Boc-aminooxy-PEG2-propargyl can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis
T-Boc-aminooxy-PEG2-propargyl is a crosslinker containing a propargyl group and t-Boc-aminooxy group . The molecular weight is 259.3 g/mol and the molecular formula is C12H21NO5 .Chemical Reactions Analysis
The propargyl group in t-Boc-aminooxy-PEG2-propargyl is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to yield a stable triazole linkage . The t-Boc aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-aminooxy-PEG2-propargyl has a molecular weight of 259.3 g/mol and a molecular formula of C12H21NO5 . It is a reagent grade compound for research purposes . It is usually stored at -20°C .Applications De Recherche Scientifique
Click Chemistry Crosslinker
t-Boc-aminooxy-PEG2-Propargyl is a click chemistry crosslinker . The propargyl group in the compound is reactive with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This reaction yields a stable triazole linkage .
Deprotection under Mild Acidic Conditions
The t-Boc-aminooxy group in the compound can be deprotected under mild acidic conditions . This property allows it to react with other compounds under specific conditions, expanding its utility in various chemical reactions .
Solubility Enhancer
The hydrophilic PEG spacer in the compound increases solubility in aqueous media . This makes it useful in experiments that require increased solubility of certain compounds .
Bioconjugation
The compound’s ability to form stable linkages with azide-bearing compounds or biomolecules makes it useful in bioconjugation . This is a process where two biomolecules are chemically joined, often used in biological research and drug development .
Drug Delivery Research
The compound’s properties, such as its reactivity and solubility, make it potentially useful in drug delivery research . It could be used to modify drug molecules to improve their delivery and effectiveness .
Material Science
In material science , the compound could be used to modify the properties of certain materials. Its reactivity and solubility-enhancing properties could be used to create materials with specific desired properties .
Mécanisme D'action
Target of Action
The primary target of t-Boc-aminooxy-PEG2-Propargyl are biomolecules that contain azide groups . The compound is used as a crosslinker to connect these biomolecules, creating bioconjugates with specific functionalities .
Mode of Action
t-Boc-aminooxy-PEG2-Propargyl interacts with its targets through a process known as copper-catalyzed azide-alkyne Click Chemistry . The propargyl group in the compound reacts with azide-bearing compounds or biomolecules to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions .
Biochemical Pathways
The compound plays a significant role in the creation of bioconjugates, which can be used to study the interactions between biomolecules and to construct biosensors . The presence of the PEG chain in the compound also ensures a certain level of biocompatibility and stability, allowing the bioconjugates to maintain their structure and functionality in complex biological environments .
Pharmacokinetics
This property can enhance the bioavailability of the compound, making it an effective carrier for drug delivery .
Result of Action
The primary result of the action of t-Boc-aminooxy-PEG2-Propargyl is the creation of stable bioconjugates. These bioconjugates can be used for various purposes, including studying biomolecular interactions and constructing biosensors . In the context of drug delivery, the compound can connect drug molecules to the PEG chain, enabling targeted drug delivery and release .
Action Environment
The action, efficacy, and stability of t-Boc-aminooxy-PEG2-Propargyl can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, and ventilated place, away from light . Frequent thawing should be avoided, and the compound should be used immediately after preparation and stored at temperatures below -20°C .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-6-15-7-8-16-9-10-17-13-11(14)18-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPUFYWATPLMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178343 | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-aminooxy-PEG2-Propargyl | |
CAS RN |
1895922-74-3 | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)








![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)